4-Ethynyl-3-fluoropyridine
Overview
Description
4-Ethynyl-3-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It is a type of fluoropyridine, which are compounds that contain a pyridine ring substituted with a fluorine atom .
Synthesis Analysis
The synthesis of fluoropyridines, including 4-Ethynyl-3-fluoropyridine, is a topic of interest in the field of chemistry . The methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of 4-Ethynyl-3-fluoropyridine consists of a pyridine ring with a fluorine atom and an ethynyl group attached . The molecular weight of this compound is 121.11 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
4-Ethynyl-3-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem and 4-Ethynyl-3-fluoropyridine plays a crucial role in this process .
Radiotherapy of Cancer
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer are presented . 4-Ethynyl-3-fluoropyridine can be used in the synthesis of these F 18 substituted pyridines .
Biological Active Compounds
4-Ethynyl-3-fluoropyridine can be used in the synthesis of various biological active compounds . These compounds have potential imaging agents for various biological applications .
Agricultural Products
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 4-Ethynyl-3-fluoropyridine, being a fluorine-containing compound, can be used in this process .
Synthesis of Herbicides and Insecticides
4-Ethynyl-3-fluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
Pharmaceutical Industry
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . 4-Ethynyl-3-fluoropyridine, being a fluorine-containing compound, can be used in the synthesis of these drugs .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
4-ethynyl-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSELMJVNTLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726186 | |
Record name | 4-Ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196156-81-6 | |
Record name | Pyridine, 4-ethynyl-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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